molecular formula C9H8ClFO3 B6301307 Methyl 3-chloro-5-fluoro-2-methoxybenzoate CAS No. 2105066-17-7

Methyl 3-chloro-5-fluoro-2-methoxybenzoate

Cat. No.: B6301307
CAS No.: 2105066-17-7
M. Wt: 218.61 g/mol
InChI Key: KDNJGDRHLWGHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-fluoro-2-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity to these targets, while the methoxy group can influence the compound’s solubility and reactivity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Biological Activity

Methyl 3-chloro-5-fluoro-2-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8ClFO3C_9H_8ClFO_3 and a molecular weight of approximately 232.62 g/mol. The compound features a methoxy group, a chlorine atom, and a fluorine atom attached to a benzoate structure. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the compound's reactivity, potentially increasing its binding affinity to specific targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
  • Receptor Binding: The structural characteristics allow it to bind effectively to certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Its potential to reduce inflammation has been explored, particularly in relation to chronic inflammatory conditions.
  • Antitumor Potential: Preliminary studies suggest that it may exhibit antitumor activity, warranting further investigation in cancer research.

Case Studies

  • Antibacterial Study:
    • A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) ranging from 30μg/mL30\,\mu g/mL to 250μg/mL250\,\mu g/mL, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research:
    • In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines. It was found to significantly reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundModerateSignificantSpecific positioning of halogens
Methyl 3-chloro-4-methoxybenzoateLowModerateDifferent substitution pattern
Methyl 3-chloro-2-methoxybenzoateHighLowVariations in methoxy position

Properties

IUPAC Name

methyl 3-chloro-5-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNJGDRHLWGHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.